REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:13][C:14]#N)[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].[OH-:16].[Na+].Cl.C[OH:20].O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:13][C:14]([OH:20])=[O:16])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10] |f:1.2,4.5|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)CC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
they were then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
DISTILLATION
|
Details
|
the methanol was distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |